N-cyclohexyl-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-cyclohexyl-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a furan ring, and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials One common approach involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various derivatives.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution of the trifluoromethyl group can yield a wide range of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on various biological pathways and its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its unique structure and functional groups may confer specific biological activities, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials and the optimization of industrial chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the activation or inhibition of specific biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-5-(furan-2-yl)-7-(methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- N-cyclohexyl-5-(furan-2-yl)-7-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- N-cyclohexyl-5-(furan-2-yl)-7-(bromomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
What sets N-cyclohexyl-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide apart from similar compounds is the presence of the trifluoromethyl group. This group imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s efficacy and selectivity in various applications.
Properties
Molecular Formula |
C18H17F3N4O2 |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-cyclohexyl-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C18H17F3N4O2/c19-18(20,21)15-9-13(14-7-4-8-27-14)24-16-12(10-22-25(15)16)17(26)23-11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,23,26) |
InChI Key |
JKHLDCMJLKXUBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CO4 |
Origin of Product |
United States |
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